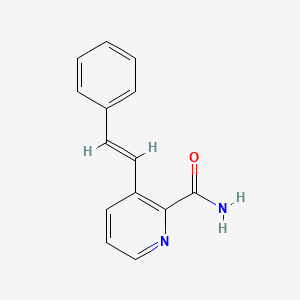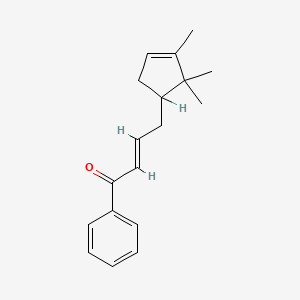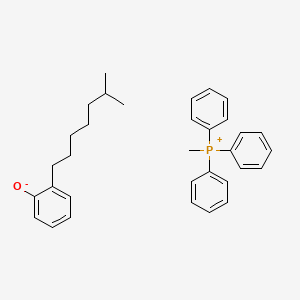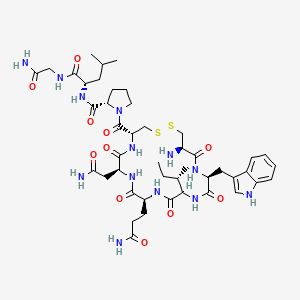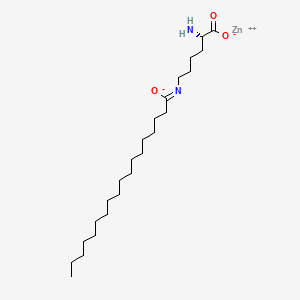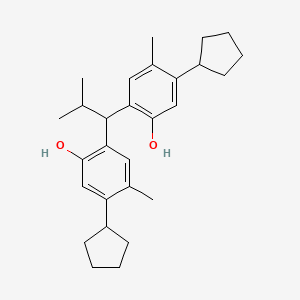
2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(2-Methylpropyliden)bis(5-Cyclopentyl-p-cresol) ist eine synthetische organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Sie ist durch das Vorhandensein von zwei Cyclopentylgruppen und zwei p-Cresol-Einheiten gekennzeichnet, die über eine 2-Methylpropylidenbrücke miteinander verbunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2'-(2-Methylpropyliden)bis(5-Cyclopentyl-p-cresol) beinhaltet typischerweise die Kondensation von 5-Cyclopentyl-p-cresol mit 2-Methylpropyliden-dichlorid unter basischen Bedingungen. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt, die die Bildung des gewünschten Produkts durch nucleophile Substitution erleichtert.
Industrielle Produktionsverfahren
Im industriellen Maßstab folgt die Produktion von 2,2'-(2-Methylpropyliden)bis(5-Cyclopentyl-p-cresol) ähnlichen Synthesewegen, kann aber optimierte Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu verbessern. Dazu gehören die Verwendung von hochreinen Reagenzien, kontrollierte Reaktionstemperaturen und effiziente Reinigungstechniken wie Umkristallisation oder Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
2,2'-(2-Methylpropyliden)bis(5-Cyclopentyl-p-cresol) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Chinonderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechende Hydrochinonform umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten an die aromatischen Ringe einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nitrierungsmittel (Salpetersäure) werden unter sauren Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Hydrochinonderivate.
Substitution: Halogenierte oder nitrierte aromatische Verbindungen.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,2'-(2-Methylpropyliden)bis(5-Cyclopentyl-p-cresol) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Leitstruktur in der Arzneimittelentwicklung untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2,2'-(2-Methylpropyliden)bis(5-Cyclopentyl-p-cresol) beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen, was ihre Aktivität möglicherweise hemmt oder moduliert. Darüber hinaus können ihre aromatischen Ringe und Substituenten an verschiedenen nicht-kovalenten Wechselwirkungen teilnehmen, wodurch biologische Pfade und zelluläre Prozesse beeinflusst werden.
Wirkmechanismus
The mechanism of action of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, its aromatic rings and substituents can engage in various non-covalent interactions, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2'-(2-Methylpropyliden)bis(4-methylphenol): Ähnliche Struktur, aber ohne die Cyclopentylgruppen.
2,2'-(2-Methylpropyliden)bis(5-tert-butyl-p-cresol): Enthält anstelle von Cyclopentylgruppen tert-Butylgruppen.
2,2'-(2-Methylpropyliden)bis(5-phenyl-p-cresol): Besitzt Phenylgruppen anstelle von Cyclopentylgruppen.
Einzigartigkeit
2,2'-(2-Methylpropyliden)bis(5-Cyclopentyl-p-cresol) ist aufgrund des Vorhandenseins von Cyclopentylgruppen einzigartig, die besondere sterische und elektronische Eigenschaften verleihen. Diese Eigenschaften können die Reaktivität, Stabilität und Wechselwirkungen der Verbindung mit anderen Molekülen beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
93892-43-4 |
|---|---|
Molekularformel |
C28H38O2 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
5-cyclopentyl-2-[1-(4-cyclopentyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C28H38O2/c1-17(2)28(24-13-18(3)22(15-26(24)29)20-9-5-6-10-20)25-14-19(4)23(16-27(25)30)21-11-7-8-12-21/h13-17,20-21,28-30H,5-12H2,1-4H3 |
InChI-Schlüssel |
HJWMYGHHFIQRCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2CCCC2)O)C(C3=C(C=C(C(=C3)C)C4CCCC4)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





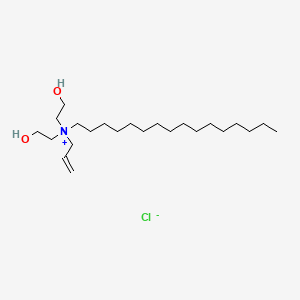

![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
